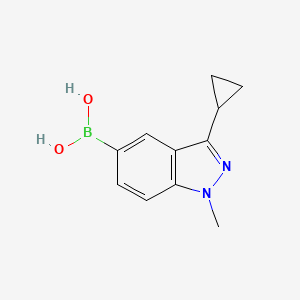

(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” is a chemical compound with the molecular formula C11H13BN2O2 and a molecular weight of 216.05 . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” consists of 11 carbon atoms, 13 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid” has a molecular weight of 216.05 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications

Colorimetric Immunoassays

(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid: plays a crucial role in colorimetric immunoassays. Researchers have developed a strategy using boronic acid-modified metal-organic frameworks (MOFs) as nanocarriers for signal amplification in immunoassays . Here’s how it works:

Suzuki–Miyaura Coupling

Boron reagents are essential in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis. The mild reaction conditions and functional group tolerance make this coupling method valuable . Specifically:

Sensing Applications

Boronic acids find utility in sensing due to their interactions with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions lead to various sensing applications:

These three applications highlight the versatility of (3-Cyclopropyl-1-methylindazol-5-yl)boronic acid in scientific research. If you’d like further details or additional applications, feel free to ask! 😊

Mechanism of Action

Target of Action

Boronic acids are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM cross-coupling, the boronic acid compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the broader context of sm cross-coupling, the reaction facilitates the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways and synthetic processes .

Result of Action

In the context of SM cross-coupling, the compound would contribute to the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific reaction context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Cyclopropyl-1-methylindazol-5-yl)boronic acid. In general, factors such as temperature, pH, and the presence of other chemical species can influence the behavior of boronic acids in SM cross-coupling reactions .

properties

IUPAC Name |

(3-cyclopropyl-1-methylindazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDGTXWBYCSPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)

![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)

![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/no-structure.png)

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)

![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)

![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)

![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)